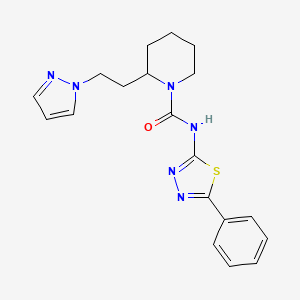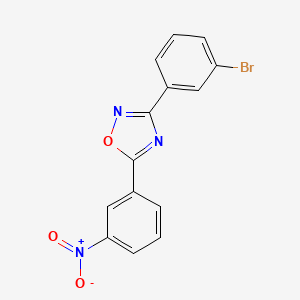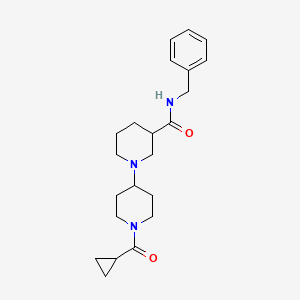![molecular formula C21H17ClN2O3 B6034834 (2E)-2-[(3-Chlorophenyl)formamido]-3-(5-methylfuran-2-YL)-N-phenylprop-2-enamide](/img/structure/B6034834.png)
(2E)-2-[(3-Chlorophenyl)formamido]-3-(5-methylfuran-2-YL)-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(3-Chlorophenyl)formamido]-3-(5-methylfuran-2-YL)-N-phenylprop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a formamido group, a methylfuran group, and a phenylprop-2-enamide backbone. Its intricate molecular arrangement makes it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-Chlorophenyl)formamido]-3-(5-methylfuran-2-YL)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl compound to introduce the chlorine atom.
Amidation Reaction: The chlorophenyl intermediate undergoes an amidation reaction with formamide to form the formamido group.
Furan Ring Introduction: The methylfuran group is introduced through a coupling reaction with a suitable furan derivative.
Final Coupling: The final step involves coupling the intermediate with a phenylprop-2-enamide derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-Chlorophenyl)formamido]-3-(5-methylfuran-2-YL)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-[(3-Chlorophenyl)formamido]-3-(5-methylfuran-2-YL)-N-phenylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-Chlorophenyl)formamido]-3-(5-methylfuran-2-YL)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with a different functional group arrangement.
Benzylamine: A simpler organic compound with an amine functional group.
Uniqueness
(2E)-2-[(3-Chlorophenyl)formamido]-3-(5-methylfuran-2-YL)-N-phenylprop-2-enamide stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[(E)-3-anilino-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14-10-11-18(27-14)13-19(21(26)23-17-8-3-2-4-9-17)24-20(25)15-6-5-7-16(22)12-15/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUMXBSFZXVRAO-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(DIETHYLAMINO)-2-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENOL](/img/structure/B6034754.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)

![3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B6034779.png)

![3-BENZYL-3-HYDROXY-2-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE](/img/structure/B6034788.png)
![N-[(3S)-2-oxoazepan-3-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B6034794.png)
![2-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6034797.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6034800.png)
![(4E)-4-methoxyimino-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B6034822.png)
![4-[(E)-C-methyl-N-[(6-methyl-2-phenylpyrimidin-4-yl)amino]carbonimidoyl]phenol](/img/structure/B6034825.png)

![4-CHLORO-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-NITROBENZAMIDE](/img/structure/B6034839.png)
![N-Butan-2-YL-9,9-dioxo-9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraen-7-amine](/img/structure/B6034842.png)
